Orlistat (m9) - 186423-00-7

Orlistat (m9)

Catalog Number: EVT-281775
CAS Number: 186423-00-7
Molecular Formula: C14H26O6
Molecular Weight: 290.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RO-61-0591 is a bioactive chemical.
Overview

Orlistat, chemically known as (S)-2-(3-phenylpropyl)-4-oxobutanoic acid, is a pharmaceutical compound primarily used as an antiobesity agent. It functions by inhibiting pancreatic lipase, an enzyme crucial for the breakdown of dietary fats. By preventing the absorption of fats from the diet, Orlistat aids in weight loss and management of obesity. The compound is marketed under various brand names, including Xenical and Alli, and is classified as a lipase inhibitor.

Synthesis Analysis

Methods and Technical Details

The synthesis of Orlistat involves several key steps that have evolved over time. The most common synthetic route comprises five main stages, which ensure the controlled stereoselectivity necessary for producing the active form of the drug.

  1. Starting Materials: The synthesis typically begins with specific precursors such as n-dodecanal and potassium monomethyl malonate.
  2. Alkylation Reaction: The first step involves an alkylation reaction facilitated by Lithium Diisopropylamide and n-iodohexane to form an intermediate compound.
  3. Ester Hydrolysis: This intermediate undergoes ester hydrolysis in a methanol and tetrahydrofuran solution with potassium hydroxide.
  4. Ring Closure: The resulting compound is subjected to ring closure using benzenesulfonyl chloride and pyridine to yield another intermediate.
  5. Final Steps: The final synthesis involves deprotection reactions and a Mitsunobu reaction to yield Orlistat .

The total synthetic route is noted for its efficiency, comprising only seven linear steps, making it one of the more streamlined processes reported in literature .

Molecular Structure Analysis

Structure and Data

Orlistat features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:

  • Molecular Formula: C_29H_53NO_5
  • Molecular Weight: 495.73 g/mol
  • Structural Features: The molecule contains a lipophilic side chain, which enhances its interaction with lipid molecules in the gastrointestinal tract.

The structural representation can be described as follows:

Orlistat Structure= S 2 3 phenylpropyl 4 oxobutanoic acid\text{Orlistat Structure}=\text{ S 2 3 phenylpropyl 4 oxobutanoic acid}

This structure includes chiral centers that are critical for its activity, with only one stereoisomer being therapeutically effective .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of Orlistat is primarily defined by its ability to inhibit pancreatic lipase through competitive inhibition. The mechanism involves the binding of Orlistat to the active site of the enzyme, thus preventing it from hydrolyzing triglycerides into free fatty acids and glycerol.

  1. Enzyme Inhibition Reaction:
    Lipase+OrlistatInhibited Lipase\text{Lipase}+\text{Orlistat}\rightleftharpoons \text{Inhibited Lipase}
    This reaction results in decreased fat absorption from the diet.
  2. Analytical Methods: High-performance liquid chromatography (HPLC) methods have been developed to analyze Orlistat levels in formulations, with specific conditions optimized for accurate quantification .
Mechanism of Action

Process and Data

Orlistat's mechanism of action is straightforward yet effective:

  1. Inhibition of Lipase: By binding to pancreatic lipase, Orlistat prevents the breakdown of dietary fats.
  2. Reduced Caloric Absorption: As a result, unabsorbed fats are excreted from the body, leading to reduced caloric intake.
  3. Clinical Implications: Studies have shown that Orlistat can lead to significant weight loss when combined with a low-calorie diet .

The effectiveness of Orlistat is often quantified through its inhibition constant (IC50), which indicates the concentration required to inhibit 50% of lipase activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Orlistat exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Orlistat's primary application lies in the treatment of obesity. It is used in conjunction with dietary modifications to promote weight loss. Additionally, research continues into its potential benefits for managing conditions associated with obesity such as type 2 diabetes and metabolic syndrome.

  1. Clinical Use: Prescribed as part of a comprehensive weight management program.
  2. Research Applications: Studies explore its effects on metabolic pathways and interactions with other pharmacological agents .
Introduction to Orlistat in Obesity Pharmacotherapy

Pharmacological Classification and Mechanism of Action

Orlistat (chemical formula: C₂₉H₅₃NO₅; molecular weight: 495.745 g·mol⁻¹) is classified as a gastrointestinal lipase inhibitor. Structurally, it is characterized as (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate, featuring four chiral centers that confer its specific binding affinity [4] [7]. The compound is derived from lipstatin, a natural inhibitor produced by Streptomyces toxytricini, but was chemically modified to enhance stability while retaining pharmacological activity [1] [10].

The primary mechanism involves reversible inhibition of gastric and pancreatic lipases in the lumen of the gastrointestinal tract. These enzymes normally hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides. Orlistat forms a covalent bond with the serine residues of these lipases' active sites, creating an inactivated enzyme complex [1] [3]. This inhibition prevents triglyceride hydrolysis, resulting in approximately 30% reduction in dietary fat absorption at therapeutic doses [3] [7]. The undigested triglycerides are subsequently excreted in feces rather than being absorbed [1] [9].

  • Molecular Specificity: Orlistat exhibits high specificity for lipases, with minimal inhibition of other pancreatic enzymes (amylase, trypsin, chymotrypsin, phospholipase A2) at therapeutic concentrations [3]. This selectivity contributes to its gastrointestinal-focused adverse effect profile while avoiding broader digestive impairment.

  • Pharmacokinetic Profile: Due to its minimal systemic absorption (<1% of administered dose), orlistat exerts its effects locally within the gastrointestinal tract. Over 97% of the administered dose is excreted unchanged in feces, with the remainder undergoing metabolism primarily within the intestinal wall. The negligible bioavailability eliminates concerns about systemic drug interactions or accumulation in peripheral tissues [1] [7] [9].

  • Secondary Metabolic Effects: Beyond fat malabsorption, research indicates orlistat may inhibit fatty acid synthase (FAS), an enzyme involved in de novo lipogenesis that is overexpressed in some cancers. This secondary pharmacological action has prompted investigation into potential anti-neoplastic applications, though clinical relevance for obesity management remains unclear [7] [10]. Additionally, orlistat demonstrates beneficial effects on sterol metabolism, significantly reducing serum levels of atherogenic oxysterols such as 7α-hydroxycholesterol and 7β-hydroxycholesterol independent of weight loss [8].

Table 1: Key Pharmacological Properties of Orlistat

PropertyCharacteristicClinical Significance
Chemical ClassTetrahydrolipstatin derivativeSaturated form of natural lipstatin with enhanced stability
Primary TargetGastric & pancreatic lipasesSpecifically inhibits triglyceride hydrolysis
Inhibition MechanismCovalent binding to serine residuesIrreversible enzyme inactivation during meal digestion
Systemic AbsorptionNegligible (<1%)Local action minimizes systemic side effects
Fat Absorption Reduction~30% at therapeutic dosesCreates caloric deficit of ~150-200 kcal/day
Secondary TargetsFatty acid synthase, carboxyl ester lipasePotential anti-neoplastic effects

Historical Development and Regulatory Approval Trajectory

The development pathway of orlistat began with the discovery of lipstatin, a naturally occurring lipase inhibitor isolated from Streptomyces toxytricini in the early 1980s. Researchers at Hoffmann-La Roche identified the compound's potential for obesity treatment but recognized limitations in its instability. Through chemical modification, they created the saturated derivative orlistat (originally designated Ro 18-0647), which demonstrated improved stability while retaining potent lipase inhibitory activity [3] [10].

The clinical development program encompassed over 100 clinical trials involving more than 30,000 participants. Phase III trials demonstrated consistent weight loss superiority over placebo, with participants receiving orlistat 120mg three times daily achieving approximately 5.6kg mean weight loss at 6 months compared to 2.4kg with placebo [1]. The landmark XENDOS trial (Xenical in the Prevention of Diabetes in Obese Subjects) provided particularly compelling evidence, demonstrating that orlistat treatment reduced the incidence of type 2 diabetes by 37.3% in obese patients with impaired glucose tolerance over four years [1] [3].

Regulatory milestones include:

  • 1998: First approval by the European Medicines Agency (EMA) under the brand name Xenical (120mg prescription formulation)
  • 1999: U.S. Food and Drug Administration (FDA) approval of prescription Xenical (120mg) [2] [5]
  • 2000: Approval in Australia as Schedule 3 (pharmacist-only) medication [7]
  • 2007: FDA approval of over-the-counter Alli (60mg formulation) following review of safety data from extensive post-marketing surveillance [2] [5] [7]

The OTC approval process involved significant regulatory debate, with consumer advocacy groups expressing concerns about potential misuse without medical supervision. However, FDA review of real-world safety data from prescription use and specific studies on OTC appropriateness ultimately supported approval, citing its minimal systemic absorption and self-limiting gastrointestinal adverse effects [5] [7]. This regulatory pathway established an important precedent for anti-obesity medications transitioning to non-prescription status based on favorable benefit-risk profiles.

Table 2: Regulatory Approval Timeline for Orlistat

YearRegulatory EventSignificance
1983Isolation of lipstatin from S. toxytriciniIdentification of natural lipase inhibitor
1984-1996Preclinical development & chemical modificationCreation of stable tetrahydrolipstatin derivative
1998EMA approval of Xenical® (120mg)First major market authorization
1999FDA approval of prescription Xenical®Entry into largest pharmaceutical market
2000Australian TGA Schedule 3 classificationEarly non-prescription status recognition
2007FDA OTC approval of Alli® (60mg)Expansion to non-prescription accessibility
2009EMA approval of OTC formulationHarmonization of OTC status in EU markets

Pathophysiological Basis for Obesity Management

Orlistat addresses obesity through a distinctive physiological approach targeting the energy absorption rather than energy intake component of the positive energy balance equation. The fundamental pathophysiological principle involves creating a controlled malabsorptive state specifically for dietary fats, which represent the most energy-dense macronutrient at 9 kcal/gram [1] [9]. By inhibiting approximately 30% of fat absorption, orlistat induces a daily caloric deficit of approximately 150-200 kcal, which aligns with conservative weight loss targets of 0.5-1kg per week when combined with dietary modifications [3] [6].

The medication demonstrates particular efficacy in patients consuming diets with higher fat content, as the absolute amount of fat malabsorption increases with dietary fat intake. This creates a natural behavioral feedback mechanism: patients experiencing gastrointestinal effects (steatorrhea, fecal urgency) with high-fat meals learn to modify dietary choices to avoid these unpleasant effects [7] [9]. Clinical studies confirm that adherence to a reduced-fat diet (<30% calories from fat) significantly enhances treatment efficacy while minimizing adverse gastrointestinal effects [1] [3].

Beyond weight reduction, orlistat demonstrates multiple metabolic benefits with significant pathophysiological implications:

  • Lipid Metabolism: Orlistat reduces total cholesterol (mean reduction: 7.7%) and LDL-cholesterol (mean reduction: 8.9%) independent of weight loss, attributed to reduced cholesterol solubilization and absorption in the presence of undigested triglycerides [1] [8]. It also significantly alters sterol metabolism, decreasing serum levels of pro-atherogenic oxysterols including 7α-hydroxycholesterol, 7β-hydroxycholesterol, and 27-hydroxycholesterol [8].
  • Carbohydrate Metabolism: The XENDOS trial demonstrated orlistat's significant reduction in diabetes incidence (37.3% risk reduction) in obese patients with impaired glucose tolerance [1] [3]. This effect is attributed to both weight-dependent mechanisms (reduced adiposity improving insulin sensitivity) and weight-independent effects (reduced free fatty acid flux improving hepatic insulin sensitivity) [6] [10].
  • Cardiovascular Parameters: Meta-analyses indicate modest blood pressure reductions (mean reduction: systolic 2.5 mmHg, diastolic 1.9 mmHg) that correlate with weight loss magnitude. Additionally, improvements in vascular endothelial function have been documented through flow-mediated dilation studies [7] [8].

Table 3: Metabolic Effects of Orlistat Beyond Weight Loss

Metabolic ParameterMagnitude of EffectProposed Mechanism
Total Cholesterol↓ 7.7% (vs baseline)Reduced cholesterol solubilization & absorption
LDL-Cholesterol↓ 8.9% (vs baseline)Decreased intestinal cholesterol absorption
Diabetes Incidence↓ 37.3% (vs placebo)Weight loss + reduced FFA flux improving insulin sensitivity
Systolic Blood Pressure↓ 2.5 mmHg (mean)Weight loss-dependent reduction in vascular resistance
7α-Hydroxycholesterol↓ 19.4% (vs control)Modulation of bile acid synthesis pathways
Fasting Insulin↓ 15.8% (vs placebo)Improved insulin sensitivity secondary to weight loss

The pathophysiological basis for orlistat's effects on obesity comorbidities extends to non-alcoholic fatty liver disease (NAFLD), where studies demonstrate reduced liver transaminases and improved hepatic steatosis scores. These benefits are attributed to reduced delivery of dietary fatty acids to the liver and decreased de novo lipogenesis [1] [6]. However, evidence regarding fibrosis improvement remains inconclusive due to limited long-term biopsy-controlled studies [1].

Table 4: Key Clinical Trials Demonstrating Orlistat Efficacy

Trial (Reference)DurationParticipantsKey Findings
XENDOS [1] [3]4 years3,305 obese patients with normal/IGT37.3% diabetes risk reduction; mean weight loss 5.8kg vs 3.0kg (placebo)
European Multicenter [3] [6]2 years688 obese patientsYear 1: 10.2% weight loss (orlistat) vs 6.1% (placebo); Year 2: superior weight maintenance
Sterol Metabolism Study [8]12 weeks51 overweight/obese patientsSignificant ↓ oxysterols (7α-OHC, 7β-OHC) independent of weight loss
Pooled Analysis [1] [3]1 year4,200+ patients from 5 trials57% achieved ≥5% weight loss vs 31% placebo; 24.8% achieved ≥10% vs 12% placebo

Properties

CAS Number

186423-00-7

Product Name

Orlistat (m9)

IUPAC Name

Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-

Molecular Formula

C14H26O6

Molecular Weight

290.36

InChI

InChI=1S/C14H26O6/c1-2-3-4-5-6-11(14(19)20)12(16)9-10(15)7-8-13(17)18/h10-12,15-16H,2-9H2,1H3,(H,17,18)(H,19,20)/t10-,11-,12+/m0/s1

InChI Key

XXJYVIMIEJMJBD-SDDRHHMPSA-N

SMILES

O=C(O)[C@@H](CCCCCC)[C@H](O)C[C@@H](O)CCC(O)=O

Solubility

Soluble in DMSO

Synonyms

RO-61-0591; RO610591; RO61-0591.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.